Linagliptin Impurity G is a notable impurity associated with the pharmaceutical compound linagliptin, which is primarily used as a treatment for type 2 diabetes mellitus. Linagliptin itself is a dipeptidyl peptidase-4 inhibitor that enhances insulin secretion and lowers blood glucose levels. The identification and characterization of impurities, including Linagliptin Impurity G, are crucial for ensuring the quality and safety of the drug product during its manufacturing process.
Linagliptin Impurity G is derived from the synthesis of linagliptin. Its identification emerged during process development studies aimed at understanding and controlling impurities that may arise during the synthesis of linagliptin. The compound has been characterized through various analytical techniques, including high-performance liquid chromatography and mass spectrometry, which are essential for quality control in pharmaceutical manufacturing .
Chemically, Linagliptin Impurity G falls under the category of xanthine derivatives. Its chemical structure includes multiple nitrogen atoms, which is characteristic of xanthine compounds. The compound's CAS number is 668270-11-9, and it has been cataloged in databases such as PubChem, indicating its relevance in chemical and pharmaceutical research .
The synthesis of Linagliptin Impurity G involves several steps that typically include reactions between various chemical precursors. The process often utilizes solvents such as N-Methyl pyrrolidone or dimethylformamide, along with reagents like 8-bromo-3-methylxanthine and 2-chloromethyl-4-methylquinazoline under controlled temperature conditions .
Linagliptin Impurity G has a complex molecular structure represented by the chemical formula . Its structural details include multiple nitrogen atoms and functional groups that influence its biological activity and stability.
The molecular weight of Linagliptin Impurity G is approximately 440.54 g/mol, which is significant when considering its pharmacokinetic properties . Structural analysis provides insights into how this impurity might interact with biological systems.
Linagliptin Impurity G may participate in various chemical reactions typical for xanthine derivatives, including hydrolysis and condensation reactions. These reactions can lead to further degradation products or transformation into other impurities during the manufacturing process.
The mechanism by which Linagliptin Impurity G affects biological systems is not fully elucidated but can be inferred from its structural similarities to linagliptin. It may influence dipeptidyl peptidase-4 activity, although its exact role as an impurity remains under investigation.
Research indicates that impurities like Linagliptin Impurity G could potentially alter the pharmacological profile of linagliptin by affecting its efficacy or safety profile through competitive inhibition or allosteric modulation .
Linagliptin Impurity G exhibits characteristics typical of solid organic compounds, including solubility in organic solvents and stability under specific conditions. Detailed studies on its melting point and solubility profiles are necessary for practical applications.
The chemical properties include reactivity towards acids and bases, stability under light exposure, and resistance to thermal degradation. These properties are essential for determining how it behaves during storage and formulation .
Linagliptin Impurity G serves primarily as a reference substance in analytical chemistry for quality control purposes in linagliptin production. Its characterization helps ensure that manufacturing processes remain within acceptable limits for impurities, thereby safeguarding patient safety . Additionally, understanding this impurity contributes to broader pharmaceutical research focused on drug stability and efficacy.
Linagliptin Impurity G (CAS 668270-11-9) shares the empirical formula C₂₅H₂₈N₈O₂ (molecular weight: 472.54 g/mol) with the parent drug but differs in the absolute configuration at the piperidine C3 position. While linagliptin features the (R)-enantiomer, Impurity G adopts the (S)-configuration, fundamentally altering its three-dimensional topology [4] [7] [10]. This stereochemical inversion disrupts the optimal binding geometry required for dipeptidyl peptidase-4 (DPP-4) inhibition.
Structural elucidation via spectral methods reveals:
Table 1: Key Identifiers of Linagliptin Impurity G
Property | Value |
---|---|
CAS Number | 668270-11-9 |
IUPAC Name | (S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione |
Molecular Formula | C₂₅H₂₈N₈O₂ |
Molecular Weight | 472.54 g/mol |
Synonyms | Linagliptin S-isomer; LIGLIPTIN IMPURITY G |
Stereochemistry | (S)-configuration at C3 of the aminopiperidine moiety |
Synthetic origins: This impurity emerges during the aminolysis step of linagliptin synthesis, where incomplete stereochemical control or racemization leads to the undesired (S)-enantiomer [3] [10]. Process optimization minimizes its formation through chiral reagent selection and reaction condition control.
Linagliptin is a potent, xanthine-based DPP-4 inhibitor used for type 2 diabetes management. It functions via competitive, reversible binding to the DPP-4 enzyme, preventing the degradation of incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion [5] [6]. The drug’s efficacy hinges on its precise interaction with DPP-4’s catalytic subsites:
Table 2: Impact of Stereochemistry on DPP-4 Binding
Parameter | Linagliptin ((R)-isomer) | Impurity G ((S)-isomer) |
---|---|---|
Binding Subsites | S1, S2, S2 extensive | S1 (weaker affinity) |
IC50 | ~1 nM | >100 nM (estimated) |
Structural Fit | Optimal H-bond/van der Waals | Steric clash at S2 pocket |
The (S)-configuration in Impurity G disrupts this binding geometry. Molecular docking studies indicate steric hindrance between the inverted piperidine group and Tyr547 in the S2 pocket, reducing DPP-4 affinity by >100-fold compared to linagliptin [6]. Consequently, Impurity G lacks clinically relevant DPP-4 inhibition, underscoring the necessity for strict enantiomeric control.
Pharmaceutical impurities are governed by ICH guidelines (Q3A(R2), Q3B(R2)), which mandate identification, characterization, and control of impurities exceeding thresholds of 0.10% for drugs with daily doses ≤2 g [1] [3] [10]. For linagliptin (5 mg/day), Impurity G is subject to:
Analytical methods for detection include:
Table 3: Analytical Methods for Impurity G Monitoring
Method | Conditions | Detection Limit | Key Applications |
---|---|---|---|
UPLC-PDA | C18 column; Acetonitrile/ammonium acetate buffer | 0.03% | Quantification in stability studies |
LC-SQD-MS | ESI+ mode; m/z 472.54 → fragment ions | 0.01% | Structural characterization |
Chiral HPLC | Chiralpak AD-H; n-hexane:ethanol:diethylamine | 0.05% | Enantiomeric purity assessment |
Process controls to minimize Impurity G:
Concluding Remarks
Linagliptin Impurity G exemplifies the critical interplay between stereochemistry, pharmacology, and regulatory compliance in modern drug development. Its control underscores the necessity for advanced chiral analytical methods and stereoselective manufacturing processes to ensure the therapeutic integrity of antidiabetic agents.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1